N-{2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine
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Overview
Description
N-{2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a glycine moiety linked to a chromen-2-one structure, which is further substituted with a butyl group. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine typically involves multiple steps:
Synthesis of 4-butyl-2-oxo-2H-chromen-7-ol: This intermediate can be synthesized by reacting 4-butylphenol with ethyl acetoacetate in the presence of a base, followed by cyclization.
Formation of 4-butyl-2-oxo-2H-chromen-7-yl propanoate: The chromen-7-ol is then esterified with propanoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Coupling with Glycine: The ester is then coupled with glycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl side chain, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the chromen-2-one moiety can yield dihydrocoumarin derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester linkage, where the glycine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Dihydrocoumarin derivatives.
Substitution: Various substituted glycine derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-{2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase (SOD) and catalase.
Pathways Involved: It may modulate the reactive oxygen species (ROS) pathway, thereby exerting antioxidant effects. Additionally, it could inhibit pro-inflammatory cytokines, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-butyl-2-oxo-2H-chromen-7-yl acetate
- N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine
- N-{2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine
Uniqueness
N-{2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine stands out due to its specific substitution pattern, which may confer unique biological activities compared to its analogs. The presence of the butyl group and the glycine moiety can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research.
Properties
Molecular Formula |
C18H21NO6 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[2-(4-butyl-2-oxochromen-7-yl)oxypropanoylamino]acetic acid |
InChI |
InChI=1S/C18H21NO6/c1-3-4-5-12-8-17(22)25-15-9-13(6-7-14(12)15)24-11(2)18(23)19-10-16(20)21/h6-9,11H,3-5,10H2,1-2H3,(H,19,23)(H,20,21) |
InChI Key |
PTEFSDJFCNHWNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCC(=O)O |
Origin of Product |
United States |
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